M7583

Immuno-oncology ADCC B-cell malignancies

First-generation BTK inhibitors like ibrutinib introduce confounding off-target effects and impair ADCC. M7583 (TL-895) solves both: • BTK IC50=1.5 nM, only 3 off-target kinases inhibited within 10-fold range. • ADCC-sparing profile permits anti-CD20 mAb combination studies. • Favorable Phase I safety and PK data support translational research. Supplied with full QC documentation and reliable global delivery.

Molecular Formula
Molecular Weight
Cat. No. B1193092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7583
SynonymsM7583;  M-7583;  M 7583; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M7583 (TL-895): Highly Selective BTK Inhibitor


M7583 (also known as TL-895 and spebrutinib) is a potent, orally active, ATP-competitive, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1]. It exhibits a biochemical IC50 of 1.5 nM for BTK and demonstrates high selectivity, inhibiting only three additional kinases (Blk, BMX, Txk) within a 10-fold range of its BTK IC50 [2]. M7583 is being investigated for the treatment of B-cell malignancies and autoimmune diseases, with Phase I/II clinical trials showing a favorable benefit-risk profile [3].

M7583 Differentiation from Other BTK Inhibitors


While many BTK inhibitors share a common mechanism of action, critical differences in kinase selectivity, ADCC sparing, and pharmacokinetic properties make M7583 a distinct research tool and potential therapeutic candidate that cannot be interchanged with other agents like ibrutinib, acalabrutinib, or zanubrutinib without altering experimental or clinical outcomes [1]. For example, M7583's refined selectivity profile (inhibiting only 3 off-target kinases) and its ability to spare antibody-dependent cell-mediated cytotoxicity (ADCC) differentiate it from first-generation inhibitors like ibrutinib, which inhibits multiple off-target kinases and impairs ADCC [2]. The following quantitative evidence demonstrates where M7583 offers verifiable differentiation meaningful for scientific selection.

Quantitative Evidence of M7583 Differentiation


ADCC Preservation vs Ibrutinib

M7583 preserves antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for the efficacy of therapeutic antibodies like rituximab. In direct comparison, at clinically relevant concentrations, ibrutinib inhibited rituximab-mediated ADCC, whereas M7583 did not [1].

Immuno-oncology ADCC B-cell malignancies

Kinase Selectivity Advantage vs Ibrutinib

M7583 demonstrates a more refined kinase selectivity profile compared to ibrutinib. In a 270-kinase panel, M7583 inhibited only three kinases (Blk, BMX, Txk) within a 10-fold range of its BTK IC50 (1.5 nM) [1]. In contrast, ibrutinib exhibits high cross-reactivity with multiple off-target kinases, including BLK, BMX, ITK, and EGFR, contributing to its known off-target toxicities [2].

Kinase selectivity Off-target toxicity BTK inhibition

BTK IC50 vs. Acalabrutinib & Zanubrutinib

M7583 exhibits a biochemical BTK IC50 of 1.5 nM [1], positioning it between the more potent zanubrutinib (IC50=0.3 nM) and the less potent acalabrutinib (IC50=3.0-5.1 nM) [2]. This intermediate potency, combined with its high selectivity, may offer a unique therapeutic window.

BTK IC50 Potency Covalent inhibitor

BTK Occupancy vs. Approved Inhibitors

In a Phase I clinical trial (NCT02825836), M7583 achieved >95% BTK occupancy in peripheral blood mononuclear cells at doses of 300 mg twice daily and 900 mg once daily [1]. This level of target engagement is comparable to that reported for acalabrutinib (97-99%) and zanubrutinib (>95%) [2], and exceeds the >90% occupancy reported for ibrutinib [2].

BTK occupancy Target engagement Pharmacodynamics

CLL Blast Proliferation vs. Ibrutinib & Acalabrutinib

In ex vivo studies using primary chronic lymphocytic leukemia (CLL) blasts, M7583 inhibited proliferation with an IC50 of 0.2 µM . This potency is comparable to that reported for ibrutinib and acalabrutinib in similar assays , indicating that M7583 maintains robust cellular activity despite its refined selectivity profile.

CLL Primary cells Anti-proliferative

M7583: Optimal Research Application Scenarios


Monoclonal Antibody Combination Studies

M7583 is an ideal candidate for preclinical and clinical studies evaluating combination regimens with anti-CD20 monoclonal antibodies (e.g., rituximab) due to its demonstrated sparing of ADCC [1]. This is a critical advantage over ibrutinib, which inhibits ADCC and may antagonize antibody efficacy. Researchers should prioritize M7583 when ADCC preservation is a key endpoint.

B-Cell Malignancies: Reduced Off-Target Effects

Given its high kinase selectivity—inhibiting only three off-target kinases [2]—M7583 is a preferred tool compound for studies aiming to minimize confounding off-target effects. This is particularly relevant for long-term in vivo models or experiments where interpreting results requires clean target engagement, such as in CLL and DLBCL xenograft models [2].

Autoimmune Models with Potent BTK Inhibition

M7583 has demonstrated efficacy in preclinical lupus models driven by TLR7/IFN . Coupled with its favorable Phase I safety data (no dose-limiting toxicities, manageable adverse events) [3], M7583 is a compelling candidate for research into autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, where long-term dosing is required.

BTK Inhibitor Benchmarking & Comparative Studies

With its intermediate potency (BTK IC50=1.5 nM), high selectivity, and well-characterized clinical pharmacokinetics , M7583 serves as an excellent reference standard for comparative analyses of BTK inhibitors. Researchers can use M7583 to benchmark new compounds or to investigate structure-activity relationships related to selectivity and ADCC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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